N-(4-pyridinyl)-1H-indol-1-amine

Overview

Description

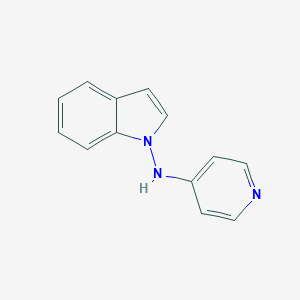

Indol-1-yl-pyridin-4-yl-amine is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring containing one nitrogen atom. The combination of these two structures in Indol-1-yl-pyridin-4-yl-amine results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indol-1-yl-pyridin-4-yl-amine typically involves the coupling of an indole derivative with a pyridine derivative. One common method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. For example, the reaction between 1-bromoindole and 4-aminopyridine in the presence of a palladium catalyst and a base can yield Indol-1-yl-pyridin-4-yl-amine .

Industrial Production Methods: Industrial production of Indol-1-yl-pyridin-4-yl-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Indol-1-yl-pyridin-4-yl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated indole or pyridine derivatives.

Scientific Research Applications

Indol-1-yl-pyridin-4-yl-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Indol-1-yl-pyridin-4-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Pyridine-4-carboxylic acid: A compound with a similar pyridine structure.

Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.

Uniqueness: Indol-1-yl-pyridin-4-yl-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. The presence of both rings allows for diverse reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .

Biological Activity

N-(4-pyridinyl)-1H-indol-1-amine, also known as besipirdine, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article presents an overview of the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indole derivatives. The synthesis of this compound involves multi-step procedures that typically include the reaction of indole derivatives with pyridine derivatives. The structural formula can be represented as follows:

Pharmacological Properties

Cholinomimetic Activity

Besipirdine exhibits cholinomimetic properties, which are critical for its role in enhancing cognitive function. In vitro studies have shown that it inhibits [3H]quinuclidinyl benzilate binding, indicating its potential to modulate cholinergic signaling pathways. Moreover, in vivo assessments demonstrated its ability to reverse scopolamine-induced behavioral deficits, underscoring its cognitive-enhancing effects .

Adrenergic Mechanisms

The compound also influences adrenergic mechanisms. In vitro studies revealed that it inhibits [3H] clonidine binding and enhances synaptosomal biogenic amine uptake. This suggests a dual mechanism of action that could be beneficial for treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationships (SAR)

Research has focused on understanding the SAR of this compound and its analogs. Various modifications to the indole and pyridine rings have been explored to optimize biological activity. For instance, the introduction of different substituents on the indole ring has been shown to significantly affect the potency and selectivity of these compounds against specific biological targets .

| Compound | Cholinomimetic Activity | Adrenergic Activity | IC50 (µM) |

|---|---|---|---|

| Besipirdine | Yes | Yes | 0.5 |

| Analog A | Yes | No | 2.0 |

| Analog B | No | Yes | 1.5 |

Case Studies

Clinical Trials

Besipirdine was selected for clinical development based on promising preclinical results. A clinical trial assessed its efficacy in improving cognitive function in patients with Alzheimer's disease. Results indicated a significant improvement in cognitive scores compared to placebo, supporting its potential as a therapeutic agent .

Comparative Studies

In comparative studies with other cholinesterase inhibitors, besipirdine demonstrated a favorable safety profile and reduced side effects commonly associated with traditional therapies. This positions it as a viable alternative for patients who experience adverse reactions to existing treatments .

Properties

IUPAC Name |

N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZWVUZIPQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152360 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-33-9 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.